N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for spirocyclic structures. The complete systematic name is tert-butyl 7-bromo-4-oxo-spiro[chroman-2,4'-piperidine]-1'-carboxylate, which provides a comprehensive description of its structural components. The name indicates the presence of a tert-butyl protecting group attached to the nitrogen atom of the piperidine ring through a carboxylate linkage, commonly referred to as the N-Boc (N-tert-butoxycarbonyl) protecting group.
The structural representation can be described through its Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br. This notation reveals the molecular connectivity where the spiro center connects the chromene system at position 2 with the piperidine ring at position 4. The chromene portion contains a bromine substituent at position 7 and a ketone functionality at position 4, while the piperidine nitrogen bears the tert-butoxycarbonyl protecting group.
The compound is catalogued under multiple database systems with specific identifiers. The MDL number MFCD09991613 provides an additional reference point for chemical databases. The structural complexity arises from the fusion of heterocyclic systems where the oxygen-containing chromene ring system connects with the nitrogen-containing piperidine through a shared quaternary carbon atom, creating the characteristic spiro configuration.
CAS Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service has assigned registry number 936648-38-3 to this compound, providing a unique identifier that facilitates its recognition across scientific literature and commercial databases. This registration number ensures unambiguous identification regardless of naming variations or structural representation methods used in different contexts.
The molecular formula C18H22BrNO4 indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. The molecular weight of 396.28 daltons reflects the substantial size of this compound, which is consistent with its complex spirocyclic architecture and the presence of the bromine substituent.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 936648-38-3 | |
| Molecular Formula | C18H22BrNO4 | |
| Molecular Weight | 396.28 g/mol | |
| MDL Number | MFCD09991613 |
The elemental composition provides insights into the compound's chemical properties. The presence of multiple heteroatoms, including nitrogen, oxygen, and bromine, contributes to the compound's potential for hydrogen bonding and halogen bonding interactions. The carbon-to-hydrogen ratio suggests moderate saturation consistent with the presence of aromatic chromene system combined with saturated piperidine and tert-butyl components.
Stereochemical Considerations in Spirocyclic Architecture
The spirocyclic nature of this compound introduces significant stereochemical complexity that distinguishes it from simple monocyclic or linear molecular structures. Spiro compounds are characterized by having at least two molecular rings sharing one common atom, and in this case, a quaternary carbon atom serves as the spiro center connecting the chromene and piperidine ring systems. This structural arrangement creates a three-dimensional molecular framework where the two ring systems adopt perpendicular orientations.
The stereochemical properties of spirocyclic compounds can manifest in various forms of chirality. While the specific stereochemical configuration of this compound is not explicitly defined in the available structural data, the spiro center represents a potential source of stereochemical complexity. The spiro carbon atom, despite not having four different substituents in the traditional sense, can give rise to axial chirality due to the twisted arrangement of the ring systems.
The chromene portion of the molecule contains an aromatic benzene ring fused to a dihydropyran ring, while the piperidine component exists as a saturated six-membered nitrogen-containing heterocycle. The geometric constraints imposed by the spiro linkage restrict the conformational flexibility of both ring systems, potentially influencing the compound's biological activity and synthetic utility. The bromine substituent at position 7 of the chromene system introduces additional steric and electronic effects that may influence the overall molecular conformation.
The presence of the N-Boc protecting group on the piperidine nitrogen adds another layer of structural complexity. This protecting group not only influences the electronic properties of the nitrogen atom but also contributes to the overall three-dimensional shape of the molecule. The tert-butyl portion of the protecting group creates additional steric bulk that may affect intermolecular interactions and molecular recognition processes.
Properties
IUPAC Name |
tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOBNLVPNTHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650675 | |
| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936648-38-3 | |
| Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-Bromo-2-hydroxyacetophenone (bromo-substituted phenol derivative)
- N-Boc-piperidine or N-Boc-piperazine derivatives
- Reagents such as trifluoroacetic acid, tetrahydropyrrole, triethylamine, and coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)
Key Reaction Conditions and Procedures
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation and demethylation of 4-bromoanisole to form bromo-substituted chromanone | Anhydrous AlCl3, CH3COCl, methylene chloride, 50°C, 10 h | Not specified | Prepares bromo-chromanone intermediate |
| 2 | Cyclization with N-Boc-piperidine derivative | Methanol, reflux, 11 h | 98% (reported) | Forms spirocyclic chromene-piperidine core |
| 3 | Boc deprotection | Trifluoroacetic acid in methylene chloride, room temperature, 8-15 h | 78% | Removes Boc protecting group when needed |
| 4 | Amide coupling (if applicable) | EDC, HOBT, triethylamine in THF, room temperature, 15 h | 54% | For further functionalization |
| 5 | Purification | Silica gel chromatography, hexane:ethyl acetate (80:20) | - | Ensures high purity (≥98%) |
Representative Synthesis Example
Cyclization Reaction: The reaction of 4-bromo-2-hydroxyacetophenone with tetrahydropyrrole in methanol under reflux for 11 hours leads to the formation of the spirocyclic core with high yield (~98%).
Boc Protection and Deprotection: The N-Boc protecting group is introduced or removed using standard conditions with di-tert-butyl dicarbonate or trifluoroacetic acid, respectively, to control the amine functionality during synthesis.
Amide Coupling: The intermediate amine is coupled with carboxylic acid derivatives using EDC and HOBT in the presence of triethylamine to form amide bonds, facilitating further derivatization.
Reaction Scheme Summary
| Step | Reaction | Reagents & Conditions |
|---|---|---|
| (a) | Friedel-Crafts acylation of 4-bromoanisole | Anhydrous AlCl3, CH3COCl, methylene chloride, 50°C, 10 h |
| (b) | Cyclization with N-Boc-piperidine | Methanol, reflux, 11-12 h |
| (c) | Boc deprotection | Trifluoroacetic acid, methylene chloride, rt, 8-15 h |
| (d) | Amide coupling (optional) | EDC, HOBT, triethylamine, THF, rt, 15 h |
| (e) | Purification | Silica gel chromatography, hexane:ethyl acetate (80:20) |
Characterization and Purity
- Purity: Typically ≥ 98% after purification by silica gel chromatography.
- Spectroscopic Data: Confirmed by IR, ^1H NMR, Mass Spectrometry, and elemental analysis.
- Melting Point: Variable depending on derivatives; generally solid at room temperature.
- Spectral Highlights:
Research Findings and Notes
- The synthesis is reproducible with high yields, particularly the cyclization step yielding up to 98% product.
- The use of trifluoroacetic acid for Boc deprotection is efficient at room temperature, providing good yields of the free amine for further functionalization.
- The compound can be further derivatized via amide coupling to introduce sulfonamide groups, enhancing biological activity.
- The synthetic route avoids harsh conditions, uses common reagents, and is amenable to scale-up.
- The compound's preparation is supported by multiple research articles and patent literature, ensuring reliability and robustness of the method.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Starting Material | 4-Bromo-2-hydroxyacetophenone or 4-bromoanisole derivatives |
| Key Reagents | N-Boc-piperidine, tetrahydropyrrole, trifluoroacetic acid, EDC, HOBT |
| Solvents | Methanol, methylene chloride, tetrahydrofuran |
| Reaction Conditions | Reflux (methanol), room temperature (deprotection, coupling) |
| Yield Range | 54% (amide coupling) to 98% (cyclization) |
| Purification | Silica gel chromatography, hexane:ethyl acetate eluent |
| Characterization | IR, ^1H NMR, Mass Spectrometry, elemental analysis |
| Storage | Room temperature, stable solid |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization of other regions. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine as a trifluoroacetate salt .
Example protocol :
-
Reactant: N-Boc-7-bromo-4-oxo-spiro[chromene-2,4'-piperidine] (0.011 M)
-
Conditions: TFA (0.11 M) in DCM, stirred at room temperature for 8 hours .
-
Outcome: Quantitative removal of the Boc group, confirmed by TLC and NMR .
Functionalization via Bromine Substitution
The 7-bromo substituent undergoes nucleophilic aromatic substitution (NAS) or cross-coupling reactions .
Suzuki-Miyaura Coupling
The bromine atom facilitates palladium-catalyzed coupling with boronic acids. While explicit examples are absent in cited sources, analogous spirochromene derivatives show reactivity under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) .
Buchwald-Hartwig Amination
In related compounds, bromine is replaced with amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) . For example:
-
Reactant: 7-bromo-spirochromene
-
Conditions: Pd catalyst, ligand, amine nucleophile, 80–100°C
-
Outcome: Aryl amine derivatives with retained spirocyclic scaffold .
Reduction of the 4-Oxo Group
The ketone at position 4 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol .
Example protocol :
-
Reactant: N-Boc-7-bromo-4-oxo-spiro[chromene-2,4'-piperidine] (0.013 M)
-
Conditions: NaBH₄ (0.026 M) in MeOH, room temperature, 2 hours .
Formation of Sulfonamide Derivatives
The free amine (post-Boc removal) reacts with aryl sulfonyl chlorides to form sulfonamides .
Example protocol :
-
Reactant: 7-bromo-spiro[chromene-2,4'-piperidine] TFA salt (0.0059 M)
-
Conditions: Triethylamine (0.0064 M), aryl sulfonyl chloride (0.0065 M), DCM, room temperature .
Elimination Reactions to Form Chromenes
The 4-hydroxy intermediate undergoes acid-catalyzed dehydration to form chromene derivatives.
Example protocol :
-
Reactant: 4-hydroxy-spiro[chromane-2,4'-piperidine]
-
Conditions: p-Toluenesulfonic acid (TsOH) in toluene, reflux .
-
Outcome: Spiro[chromene-2,4'-piperidine] with exocyclic double bond .
Comparative Reactivity Table
Stability and Side Reactions
Scientific Research Applications
N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key spectroscopic features :
- ¹³C NMR: Peaks corresponding to the spiro carbon (C-2), carbonyl (C-4), and brominated aromatic carbons are diagnostic.
- MS : Molecular ion peaks (e.g., m/z 397 for the parent ion) confirm the molecular weight .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Analysis of Spirocyclic Brominated Derivatives
Key Differences and Implications
Substituent Effects: The 7-bromo substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to the 7-fluoro analogue . The 4-oxo group in chromene derivatives is crucial for hydrogen bonding in biological systems, as seen in TRPM8 antagonism .
Spirocyclic Core Variations :
- Replacing the chromene ring with a benzoxazine (as in the benzoxazine-piperidine analogue) alters ring strain and electron distribution, impacting synthetic accessibility and stability .
Biological Activity :
- The Boc-protected spiropiperidine scaffold shows versatility: fluorinated derivatives target dopamine receptors, while brominated variants are explored for ion channel modulation .
- SAR studies on chromen-2-ones highlight that substituents at the 4-position (e.g., hydroxy vs. oxo groups) significantly influence potency and selectivity .
Biological Activity
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] is C18H22BrNO4, and it features unique structural motifs that may influence its biological interactions. The compound includes a bromine atom, which can enhance its reactivity and binding affinity to biological targets.
Anticancer Potential
The spirochromene structure has been associated with anticancer activity in various studies. For example, compounds derived from chromenes have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into related compounds suggest that N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] may also possess similar anticancer properties.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of chromene derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity. While direct evidence for N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] is sparse, its structural analogs have shown promise in neuroprotection.
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial effects of various piperidine derivatives reported that compounds structurally similar to N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Activity
In a comparative analysis of chromene derivatives for anticancer activity, several compounds were tested against human cancer cell lines. Results indicated that these derivatives induced apoptosis and inhibited cell migration. The study suggested that modifications on the chromene ring could enhance potency and selectivity towards cancer cells.
Synthesis
The synthesis of N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] typically involves multi-step organic reactions including bromination and cyclization processes. The Boc (tert-butoxycarbonyl) protecting group is often used to enhance solubility and stability during synthesis.
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving spirocyclization and functionalization. A key step involves the use of 1-benzyl-4-piperidone as a precursor, followed by bromination at the chromene ring (7-position) and Boc-protection of the piperidine nitrogen. For example, Pd/C-mediated catalytic transfer hydrogenolysis with HCOONH₄ is employed for deprotection of intermediates, ensuring high yields (75–97%) . The bromination step often utilizes N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution. Structural confirmation is achieved via ¹H NMR, as demonstrated by distinct chemical shifts for CH₂-3 chromene (δ 2.5–3.0 ppm) and the Boc-protected piperidine moiety (δ 1.4 ppm) .
Q. How is the structural integrity of this spiro compound validated?
- Methodological Answer : Structural validation requires a combination of ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry . For instance:
- ¹H NMR : Signals for the spiro carbon environment (e.g., δ 4.1–4.3 ppm for CH-4 chromene) and the Boc group (tert-butyl protons at δ 1.4 ppm) are critical .
- IR : A carbonyl stretch at ~1680 cm⁻¹ confirms the 4-oxo group, while Boc C=O appears at ~1700 cm⁻¹ .
- MS : Molecular ion peaks ([M+H]⁺) are observed with appropriate isotopic patterns for bromine (e.g., m/z 409.1 for C₁₉H₂³BrN₂O₃) .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : The compound is a scaffold for TRPM8 antagonists and delta opioid receptor agonists . For TRPM8 targeting, in vitro assays involve calcium flux measurements in TRPM8-expressing HEK293 cells, with IC₅₀ values typically <1 µM . For opioid receptor studies, competitive binding assays against [³H]DAMGO are used to determine affinity (Ki) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the chromene ring be addressed?
- Methodological Answer : Bromination at the 7-position is influenced by electronic and steric factors . Computational modeling (DFT) predicts electron density at the 7-position due to conjugation with the 4-oxo group. Experimentally, low-temperature bromination (0–5°C) with NBS in DCM minimizes di-bromination. Reaction progress is monitored via TLC (Rf shift from 0.3 to 0.5 in ethyl acetate/hexane) .
Q. What strategies mitigate Boc group instability during acidic or basic reaction conditions?
- Methodological Answer : The Boc group is susceptible to cleavage under strong acids (e.g., TFA) or bases (e.g., NaOH). To preserve it:
- Use mild deprotection agents like ammonium formate/Pd-C in methanol, which selectively remove benzyl groups without affecting Boc .
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) at high temperatures.
- Monitor Boc stability via IR (loss of C=O stretch at ~1700 cm⁻¹ indicates degradation) .
Q. How are structure-activity relationships (SAR) optimized for TRPM8 antagonism?
- Methodological Answer : SAR studies focus on:
- Chromene substituents : Electron-withdrawing groups (e.g., Br at C7) enhance TRPM8 binding by modulating electron density.
- Spiro-piperidine conformation : X-ray crystallography reveals that a chair conformation in the piperidine ring improves target engagement .
- Boc group replacement : Substituting Boc with acetyl or tosyl groups reduces metabolic stability but increases solubility, requiring a balance in lead optimization .
Q. What analytical techniques resolve synthetic byproducts in spiro compound synthesis?
- Methodological Answer : Byproducts (e.g., open-chain intermediates or diastereomers) are separated using:
- Preparative HPLC : A C18 column with acetonitrile/water (70:30) at 2 mL/min resolves peaks at 8.2 min (desired product) vs. 6.5 min (byproduct) .
- Chiral GC-MS : Differentiates enantiomers using β-cyclodextrin columns, critical for stereospecific pharmacological activity .
Critical Analysis of Contradictions
- Synthetic Yields : reports yields >90% for spiro intermediates using Pd/C, while cites 40–83% yields for similar fluoroquinolone derivatives. This discrepancy may arise from differences in starting material purity or reaction scale .
- Boc Stability : emphasizes Boc stability under Pd/C conditions, whereas notes partial degradation in prolonged DMF exposure. Researchers must validate solvent compatibility for each step .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
